Cas no 2171548-91-5 (3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)

3-3-(Benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid is a specialized protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a benzyloxy group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which enhance stability during solid-phase peptide synthesis (SPPS). The compound's branched alkyl backbone and carboxylic acid functionality facilitate controlled coupling reactions, while the Fmoc group allows for selective deprotection under mild basic conditions. This reagent is particularly valuable in the synthesis of complex peptides, offering compatibility with standard SPPS protocols and minimizing side reactions. Its design ensures high purity and efficient incorporation into target sequences, making it a reliable intermediate for research-scale and industrial peptide production.
3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid structure
2171548-91-5 structure
商品名:3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid
CAS番号:2171548-91-5
MF:C30H32N2O6
メガワット:516.584888458252
CID:6526415
PubChem ID:165585124

3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid
    • 3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
    • 2171548-91-5
    • EN300-1536736
    • インチ: 1S/C30H32N2O6/c1-19(29(34)35)16-31-28(33)27(20(2)37-17-21-10-4-3-5-11-21)32-30(36)38-18-26-24-14-8-6-12-22(24)23-13-7-9-15-25(23)26/h3-15,19-20,26-27H,16-18H2,1-2H3,(H,31,33)(H,32,36)(H,34,35)
    • InChIKey: HNUZUFSVIFINEP-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(NCC(C(=O)O)C)=O)C(C)OCC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 516.22603674g/mol
  • どういたいしつりょう: 516.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 38
  • 回転可能化学結合数: 12
  • 複雑さ: 778
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 114Ų

3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1536736-10000mg
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171548-91-5
10000mg
$14487.0 2023-09-26
Enamine
EN300-1536736-50mg
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171548-91-5
50mg
$2829.0 2023-09-26
Enamine
EN300-1536736-2500mg
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171548-91-5
2500mg
$6602.0 2023-09-26
Enamine
EN300-1536736-100mg
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171548-91-5
100mg
$2963.0 2023-09-26
Enamine
EN300-1536736-10.0g
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171548-91-5
10g
$14487.0 2023-06-05
Enamine
EN300-1536736-5.0g
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171548-91-5
5g
$9769.0 2023-06-05
Enamine
EN300-1536736-0.1g
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171548-91-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1536736-0.05g
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171548-91-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1536736-5000mg
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171548-91-5
5000mg
$9769.0 2023-09-26
Enamine
EN300-1536736-1.0g
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171548-91-5
1g
$3368.0 2023-06-05

3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid 関連文献

3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acidに関する追加情報

Introduction to 3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic Acid (CAS No. 2171548-91-5)

3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid, identified by its CAS number 2171548-91-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in the quest for novel therapeutic agents.

The molecular structure of this compound is characterized by its intricate arrangement of functional groups, which includes a benzyloxy moiety and an amino group that is further modified by a 9H-fluoren-9-yl)methoxycarbonyl group. These structural features contribute to its unique chemical properties and biological interactions, which are being explored for various applications in medicinal chemistry.

In recent years, there has been a growing interest in the development of compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The presence of the 9H-fluoren-9-yl)methoxycarbonyl group in this molecule suggests potential for interaction with biological targets, which has prompted researchers to investigate its pharmacological profile in detail.

The benzyloxy group is known to enhance the solubility and stability of organic compounds, which can be advantageous in formulating drug candidates. Additionally, the amino group and its modifications play a crucial role in determining the compound's reactivity and binding affinity to biological receptors. These features make 3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid a valuable scaffold for designing novel drugs.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery due to their ability to improve metabolic stability and bioavailability. The incorporation of the 9H-fluoren-9-yl)methoxycarbonyl group into this molecule aligns with this trend, as it introduces a fluorinated aromatic core that may enhance the compound's pharmacokinetic properties.

The pharmacological activity of 3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid has been explored in several preclinical studies. These studies have shown that the compound exhibits potential as an inhibitor of certain enzymes and receptors involved in disease pathways. For instance, preliminary data suggest that it may interfere with the activity of kinases, which are key targets in cancer therapy.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to optimize the production process, making it feasible to scale up for further investigation.

In addition to its potential therapeutic applications, 3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid has also been studied for its role in chemical biology research. Its unique structure provides a platform for understanding molecular interactions at the atomic level, which can lead to new insights into disease mechanisms and drug action.

The development of novel pharmaceuticals is a complex process that requires collaboration among chemists, biologists, and clinicians. The study of compounds like 3-3-(benzyloxy)-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)butanamido)-2-methylpropanoic acid exemplifies how interdisciplinary research can drive innovation in medicine.

In conclusion, 3-3-(benzyloxy))]-2-{(}<

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